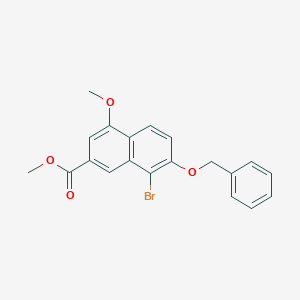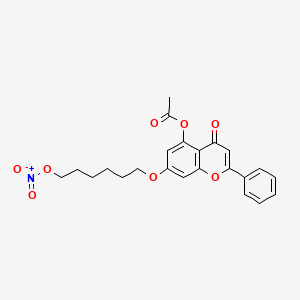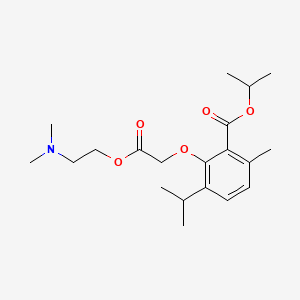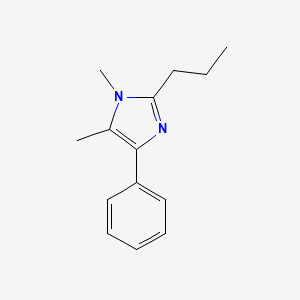
1,5-Dimethyl-4-phenyl-2-propyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- is a substituted imidazole derivative. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of methyl, phenyl, and propyl substituents at specific positions on the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . Another approach involves the use of N-heterocyclic carbenes as catalysts, which facilitate the reaction between acetophenones and benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the imidazole ring is replaced by another group.
Scientific Research Applications
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential as a therapeutic agent.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-2-PROPYL- can be compared with other similar imidazole derivatives, such as:
IMIDAZOLE, 1-METHYL-4-PHENYL-2-PROPYL-: This compound has a similar structure but lacks the additional methyl group at the 5-position. It may exhibit different biological activities and chemical reactivity.
IMIDAZOLE, 1,5-DIMETHYL-4-PHENYL-: This compound lacks the propyl group at the 2-position, which may affect its overall properties and applications.
IMIDAZOLE, 1,5-DIMETHYL-2-PROPYL-: This compound lacks the phenyl group at the 4-position, leading to differences in its chemical and biological behavior.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1,5-dimethyl-4-phenyl-2-propylimidazole |
InChI |
InChI=1S/C14H18N2/c1-4-8-13-15-14(11(2)16(13)3)12-9-6-5-7-10-12/h5-7,9-10H,4,8H2,1-3H3 |
InChI Key |
KQQJSOVHIYTZFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


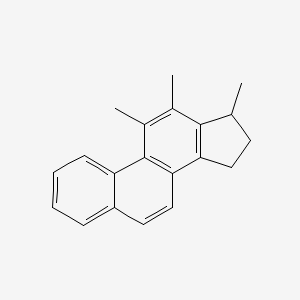
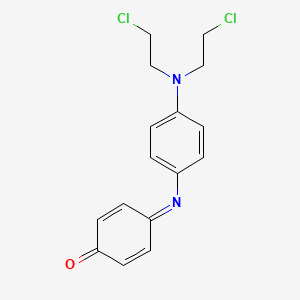
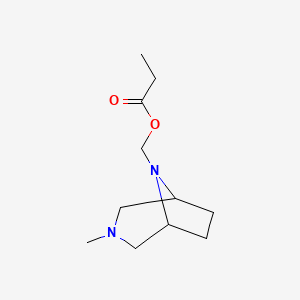
![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)

![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)
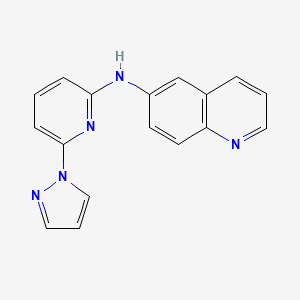
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)
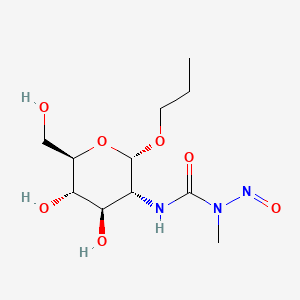
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-](/img/structure/B13941889.png)

